molecular formula C6H7NO2S B12913710 3-Allyl-2-thioxooxazolidin-4-one CAS No. 93962-58-4

3-Allyl-2-thioxooxazolidin-4-one

Cat. No.: B12913710
CAS No.: 93962-58-4
M. Wt: 157.19 g/mol
InChI Key: JXKVDYIOQSBMQG-UHFFFAOYSA-N
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Description

3-Allyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C6H7NO2S. It belongs to the class of oxazolidinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-thioxooxazolidin-4-one typically involves the reaction of allyl isothiocyanate with an appropriate oxazolidinone precursor. One common method is the one-pot synthesis using nano-Fe3O4@SiO2-supported ionic liquid (MNPs@SiO2-IL) as a catalyst . This method offers high yield and selectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-2-thioxooxazolidin-4-one is unique due to its specific combination of an allyl group and a thioxo group within the oxazolidinone ring. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

93962-58-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-9-6(7)10/h2H,1,3-4H2

InChI Key

JXKVDYIOQSBMQG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC1=S

Origin of Product

United States

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